molecular formula C10H9N3O6 B1393741 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216654-38-4

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1393741
CAS RN: 1216654-38-4
M. Wt: 267.19 g/mol
InChI Key: ZORQHIPFXRZXSX-UHFFFAOYSA-N
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Description

“5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one” is a complex organic compound. The name suggests it contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The phenyl group attached to the oxadiazole ring is substituted with two methoxy groups and one nitro group .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains an oxadiazole ring attached to a phenyl ring, which is further substituted with two methoxy groups and one nitro group .


Chemical Reactions Analysis

The compound “4,5-Dimethoxy-2-nitrobenzyl alcohol” is used as a reagent for the protection of alcohols, which can be cleaved by photolysis involving intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “4,5-Dimethoxy-2-nitrobenzyl alcohol” include a melting point of 144-151°C, solubility in water, and light sensitivity .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives Synthesis : Research has focused on synthesizing various derivatives of oxadiazole, including 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and its S-substituted derivatives, highlighting their structural elucidation through spectroscopic analysis (Aziz‐ur‐Rehman et al., 2013).
  • Optical Studies : Investigations into the optical properties of metal complexes involving oxadiazole derivatives, such as 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone, have been conducted (Mekkey et al., 2020).

Biological Activities

  • Antimicrobial Activity : A significant focus has been on the antimicrobial potential of oxadiazole derivatives. Studies have shown strong antibacterial activities against various bacteria, including gram-positive and gram-negative strains (Hirao et al., 1971).
  • Anti-proliferative Activities : Research into the anti-proliferative activities of oxadiazole N-Mannich bases against various cancer cell lines has been carried out, showing promising results (Al-Wahaibi et al., 2021).
  • Mesogenic Properties : Studies on the liquid crystalline properties of oxadiazole derivatives, affected by the presence of polar groups like nitro groups, have been explored (Abboud et al., 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Investigations have shown that certain oxadiazole derivatives can inhibit the corrosion of mild steel in acidic environments, making them of interest in material science (Lagrenée et al., 2001).

Synthesis Methods

  • Microwave-accelerated Synthesis : Innovative synthesis methods like microwave-accelerated one-step synthesis for producing 1,3,4-oxadiazole derivatives have been developed, indicating progress in synthesis techniques (Saeed & Mumtaz, 2008).

Other Applications

  • CNS Depressant Activity : The potential of substituted 1,3,4-oxadiazoles in central nervous system depressant activity has been a subject of study, highlighting their pharmaceutical significance (Singh et al., 2012).

Safety and Hazards

The safety data sheet for “4,5-Dimethoxy-2-nitrophenylacetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(4,5-dimethoxy-2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6/c1-17-7-3-5(9-11-12-10(14)19-9)6(13(15)16)4-8(7)18-2/h3-4H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORQHIPFXRZXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

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